molecular formula C10H8BrFN2S B8016651 2-Imino-6-fluoro-3-propargylbenzothiazole hydrobromide

2-Imino-6-fluoro-3-propargylbenzothiazole hydrobromide

Cat. No.: B8016651
M. Wt: 287.15 g/mol
InChI Key: HSDGGVVJOIQJAU-UHFFFAOYSA-N
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Description

2-Imino-6-fluoro-3-propargylbenzothiazole hydrobromide is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of an imino group, a fluorine atom, and a propargyl group attached to the benzothiazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-6-fluoro-3-propargylbenzothiazole hydrobromide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as 2-fluorobenzaldehyde, under acidic conditions to form the benzothiazole ring.

    Introduction of the Propargyl Group: The next step involves the alkylation of the benzothiazole ring with propargyl bromide in the presence of a base, such as potassium carbonate, to introduce the propargyl group at the 3-position.

    Formation of the Imino Group: The final step involves the reaction of the intermediate compound with an appropriate amine, such as ammonia or a primary amine, to form the imino group at the 2-position, resulting in the formation of 2-Imino-6-fluoro-3-propargylbenzothiazole.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Imino-6-fluoro-3-propargylbenzothiazole hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the imino group to an amine.

    Substitution: The fluorine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

2-Imino-6-fluoro-3-propargylbenzothiazole hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical reactivity.

Mechanism of Action

The mechanism of action of 2-Imino-6-fluoro-3-propargylbenzothiazole hydrobromide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    2-Imino-6-chloro-3-propargylbenzothiazole: Similar structure with a chlorine atom instead of fluorine.

    2-Imino-6-bromo-3-propargylbenzothiazole: Similar structure with a bromine atom instead of fluorine.

    2-Imino-6-methyl-3-propargylbenzothiazole: Similar structure with a methyl group instead of fluorine.

Uniqueness

2-Imino-6-fluoro-3-propargylbenzothiazole hydrobromide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2S.BrH/c1-2-5-13-8-4-3-7(11)6-9(8)14-10(13)12;/h1,3-4,6,12H,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDGGVVJOIQJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)F)SC1=N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 800 ml of n-butanol was dissolved 25.0 g of 2-amino-6-fluorobenzothiazole. With heating at 100° C., 25.0 g of propargyl bromide was dropwise added to the solution. After completion of the dropwise addition, the mixture was heated for 4 hours. The precipitated crystals were taken out by filtration and recrystallized from water to give 26.5 g of 2-imino-6-fluoro-3-propargylbenzothiazole hydrobromide. The hydrobromide, 26.5 g, was added to a mixture of 2.54 g of sodium and 70 ml of ethanol at room temperature followed by refluxing for one hour. After completion of the reaction, the solvent was removed and, water and ethyl acetate were added to the residue followed by separation. After 2N hydrochloric acid was added to the residue obtained from the ethyl acetate phase, water was evaporated to give 20.7 g of 7-fluoro-2-methylimidazo[2,1-b]benzothiazole hydrochloride.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two

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